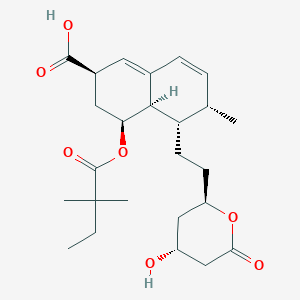

6'-羧基辛伐他汀

科学研究应用

LBH589 具有广泛的科学研究应用:

化学: 用作研究组蛋白脱乙酰酶及其对基因表达的影响的工具。

生物学: 研究其在调节免疫反应和细胞分化中的作用.

作用机制

LBH589 通过抑制组蛋白脱乙酰酶发挥作用,导致乙酰化组蛋白和非组蛋白的积累。 这会导致基因表达改变,细胞周期阻滞和恶性细胞凋亡 . 分子靶点包括各种组蛋白脱乙酰酶,所涉及的途径与 DNA 损伤反应,凋亡和细胞周期调节有关 .

生化分析

Biochemical Properties

6’-Carboxy Simvastatin, like other statins, interacts with the HMG-CoA reductase enzyme, inhibiting its activity and thereby reducing the rate of cholesterol biosynthesis . This interaction is characterized by the binding of the statin to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis pathway .

Cellular Effects

Simvastatin has been shown to have significant effects on various types of cells. For instance, it has been found to decrease cell viability and clone formation in a dose-dependent manner in human colon cells . Additionally, simvastatin has been shown to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

The molecular mechanism of action of 6’-Carboxy Simvastatin involves the inhibition of HMG-CoA reductase, which leads to a decrease in the production of mevalonate and subsequently cholesterol . This inhibition is achieved through the binding of the statin to the active site of the enzyme, preventing its normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, simvastatin has been observed to have temporal effects on cellular function. For example, it has been shown to cause a dose-dependent decrease in both glucose uptake and oxidation in mature myotubes over time .

Dosage Effects in Animal Models

The effects of simvastatin have been studied in animal models, revealing that its effects can vary with different dosages. For instance, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored, with the highest magnitude for simvastatin .

Metabolic Pathways

Simvastatin is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This leads to a decrease in the production of cholesterol and other downstream products of the mevalonate pathway .

Transport and Distribution

During incubation, simvastatin was transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This indicates that simvastatin can be transported and distributed within cells and tissues.

准备方法

合成路线与反应条件

LBH589 是通过一系列涉及羟肟酸衍生物的化学反应合成的。 合成通常涉及在受控条件下使羟肟酸与合适的酰氯反应 . 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。

工业生产方法

LBH589 的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括严格的质量控制措施,以保持最终产品的稳定性和功效 .

化学反应分析

反应类型

LBH589 经历各种化学反应,包括:

氧化: LBH589 在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可以修饰 LBH589 中的官能团,改变其化学性质。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂来促进取代反应 .

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生羟基化衍生物,而还原可以产生 LBH589 的脱乙酰化形式 .

相似化合物的比较

类似化合物

伏立诺他: 另一种具有类似抗癌特性的组蛋白脱乙酰酶抑制剂。

罗米地辛: 一种抑制组蛋白脱乙酰酶的环肽,用于治疗皮肤T细胞淋巴瘤。

LBH589 的独特性

LBH589 的独特之处在于它对多种组蛋白脱乙酰酶类的广谱抑制和在低纳摩尔浓度下强大的抗癌活性。 它已显示出克服各种癌细胞系中耐药性的功效,使其成为一种有价值的治疗剂 .

属性

IUPAC Name |

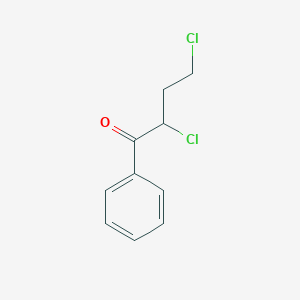

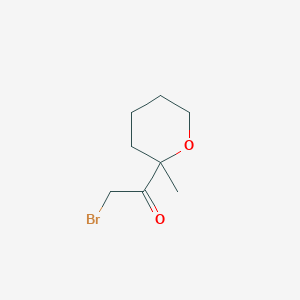

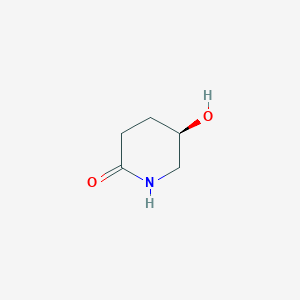

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-AEEZTXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559544 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114883-30-6 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)